2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid
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Overview
Description
“2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid” is a chemical compound with the CAS Number: 925170-38-3 . It has a molecular weight of 400.86 and its IUPAC name is 2-({4-chloro-3-[(cyclohexylamino)carbonyl]anilino}carbonyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21ClN2O4/c22-18-11-10-14 (12-17 (18)20 (26)23-13-6-2-1-3-7-13)24-19 (25)15-8-4-5-9-16 (15)21 (27)28/h4-5,8-13H,1-3,6-7H2, (H,23,26) (H,24,25) (H,27,28) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Catalytic Reactions and Synthesis
Studies have shown that compounds similar to 2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid play significant roles in catalytic processes. For example, palladium–phenanthroline catalyzed reactions, such as the carbonylation of nitrobenzene to methyl phenylcarbamate, are enhanced by the presence of aniline and a carboxylic acid. Specifically, the incorporation of both acidic and amino functions in molecules like anthranilic acid has shown higher activity in such reactions, pointing towards the utility of similar compounds in catalysis (Gasperini et al., 2003).
Corrosion Inhibition
Derivatives resembling this compound have been studied for their corrosion inhibitory properties. For instance, certain cyanoacetamide derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic media, highlighting the potential of structurally related compounds in protecting metals from corrosion (Fouda et al., 2008).
Material Science and Environmental Applications
In material science, the exploration of photocatalytic reactions for water purification has utilized compounds like benzoic acid under UV light, suggesting that similar compounds could contribute to environmental remediation efforts. The rate of oxidation of pollutants to carbon dioxide was significantly affected by the concentration and type of solute, implying that derivatives of this compound could be designed for specific environmental applications (Matthews, 1990).
Antitumor and Antifungal Activities
Further research into the biological activities of SbIII carboxylates, including compounds with structural similarities to this compound, has revealed promising antileishmanial and antifungal effects. These findings suggest potential therapeutic applications beyond the compound's chemical properties (Khan et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-chloro-3-(cyclohexylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-18-11-10-14(12-17(18)20(26)23-13-6-2-1-3-7-13)24-19(25)15-8-4-5-9-16(15)21(27)28/h4-5,8-13H,1-3,6-7H2,(H,23,26)(H,24,25)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSHTGJDOLNDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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